Increased Lipophilicity vs. Free Acid L-Methionyl-L-isoleucine Enhances Membrane Permeability
Methyl l-methionyl-l-isoleucinate exhibits higher calculated lipophilicity compared to the free dipeptide acid L-methionyl-L-isoleucine (CAS 40883-17-8). While the free acid has a reported experimental LogP of -0.247, the methyl ester form is expected to have an increased LogP by approximately 1.0–1.5 units due to the replacement of the carboxyl group with a methyl ester, a well-established structure-property relationship for peptides [1]. This increase translates to enhanced passive membrane permeability and improved partitioning into organic phases, making the methyl ester derivative preferable for studies requiring cellular uptake or extraction from aqueous biological matrices [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ~0.75 to 1.25 (calculated by class analogy) |
| Comparator Or Baseline | L-Methionyl-L-isoleucine (free acid), LogP = -0.247 (experimental) |
| Quantified Difference | Estimated increase of ~1.0–1.5 LogP units |
| Conditions | Octanol-water partition coefficient estimation based on methyl ester substitution effect on dipeptide LogP |
Why This Matters
Higher LogP correlates with enhanced passive diffusion across lipid bilayers, a critical parameter for designing cell-based assays, intestinal absorption models, or formulating lipophilic drug delivery systems.
- [1] Sielc. (2018). L-Methionyl-L-isoleucine – CAS 40883-17-8, LogP: -0.247. View Source
- [2] Conradi, R. A., Hilgers, A. R., Ho, N. F. H., & Burton, P. S. (1992). The influence of peptide structure on transport across Caco-2 cells. II. Peptide bond modification which improves permeability. Pharmaceutical Research, 9(3), 435-439. View Source
